molecular formula C11H22N2O2 B6163279 tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate CAS No. 1932456-41-1

tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate

Cat. No. B6163279
CAS RN: 1932456-41-1
M. Wt: 214.3
InChI Key:
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Description

Tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate, also known as TBAC, is a chemical compound that has been studied for its potential applications in scientific research. TBAC is an organocarbamate, which is an organic compound that contains a carbamate functional group. It is composed of a tert-butyl group, an aminocyclopentyl group, and a methylcarbamate group. TBAC has been used in a variety of laboratory experiments, including those related to the synthesis of other compounds, the study of the mechanism of action of certain compounds, and the investigation of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of other compounds. This compound can be used as a starting material in the synthesis of a wide range of compounds, including those with pharmaceutical and agrochemical applications. This compound has also been used in the study of the mechanism of action of certain compounds, as it can be used to form stable complexes with these compounds. Additionally, this compound has been used to study the biochemical and physiological effects of certain compounds, as it can be used to form stable complexes with these compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate is not completely understood. However, it is believed that this compound forms a stable complex with the target compound, which then undergoes a series of reactions to form the desired product. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used to form stable complexes with a variety of compounds. Additionally, this compound is relatively non-toxic and has few side effects. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate research. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, this compound could be used in the synthesis of new compounds with pharmaceutical or agrochemical applications. Finally, this compound could be used in the study of the mechanism of action of certain compounds, as it can form stable complexes with these compounds.

Synthesis Methods

Tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate can be synthesized using a variety of methods. One method involves the reaction of tert-butylchloroformate with N-methyl-2-aminocyclopentane in the presence of an acid catalyst. This reaction yields the desired product, this compound, in a yield of approximately 80%. Other methods for synthesizing this compound have also been developed, such as the reaction of N-methyl-2-aminocyclopentane with tert-butyl bromoacetate in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate carbamate. The tert-butyl group is used as a protecting group for the amine, and the carbamate is synthesized using the appropriate alcohol and isocyanate. The final step involves deprotection of the amine group to yield the desired compound.", "Starting Materials": [ "1R,2S-2-aminocyclopentanol", "tert-butyl chloroformate", "methyl isocyanate", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 1R,2S-2-aminocyclopentanol in diethyl ether and add sodium bicarbonate to adjust the pH to 8-9.", "Step 2: Add tert-butyl chloroformate dropwise to the solution while stirring at room temperature. Allow the reaction to proceed for 2 hours.", "Step 3: Add water to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Dissolve the product in diethyl ether and add methyl isocyanate dropwise while stirring at room temperature. Allow the reaction to proceed for 2 hours.", "Step 5: Add water to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Deprotect the amine group by dissolving the product in a mixture of water and diethyl ether. Add hydrochloric acid dropwise to adjust the pH to 2-3. Allow the reaction to proceed for 2 hours.", "Step 7: Extract the product with diethyl ether and wash the organic layer with water. Dry over anhydrous sodium sulfate and evaporate the solvent to yield tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate." ] }

CAS RN

1932456-41-1

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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